molecular formula C17H13NO B8425178 3-(2-Quinolin-2-yl-vinyl)-phenol

3-(2-Quinolin-2-yl-vinyl)-phenol

Cat. No.: B8425178
M. Wt: 247.29 g/mol
InChI Key: RZENAZZCHMPRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Quinolin-2-yl-vinyl)-phenol is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-Angiogenic Properties

Overview:
Quininib has been identified as a novel small-molecule antagonist of the CysLT receptor, demonstrating potent anti-angiogenic activity. This property is particularly relevant in the context of ocular diseases such as proliferative diabetic retinopathy and age-related macular degeneration, where uncontrolled angiogenesis can lead to vision loss.

Mechanism of Action:
Research indicates that quininib inhibits angiogenesis through multiple pathways. It has been shown to significantly reduce hyaloid vasculature formation in zebrafish models and inhibit endothelial cell migration and tubule formation in vitro . The compound acts by targeting specific receptors involved in vascular growth, providing a potential therapeutic avenue for treating retinal vascular diseases.

Case Study:
In a study published in the Journal of Biological Chemistry, quininib was found to inhibit 85% of hyaloid vessel growth in a dose-dependent manner. Further investigations revealed that quininib's efficacy could be enhanced when used in combination with established anti-VEGF therapies like bevacizumab . This combination therapy approach could offer improved outcomes for patients with retinal diseases.

Anticancer Activity

Overview:
The anticancer properties of quininib have been explored extensively, with promising results against various cancer cell lines. Its structure allows it to interact with multiple biological targets, making it a candidate for multi-target cancer therapies.

Cell Line Studies:
In vitro studies have demonstrated that quininib exhibits cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound's IC50 values were reported to be in the low micromolar range, indicating significant potency against these cancer types .

Table 1: Anticancer Activity of Quininib

Cell LineIC50 (μg/mL)
HCT-1161.9 - 7.52
MCF-72.3 - 8.0

Potential in Other Therapeutic Areas

Overview:
Beyond its anti-angiogenic and anticancer activities, quininib's quinoline structure suggests potential applications in treating other diseases due to the diverse pharmacological activities associated with quinoline derivatives.

Biological Activities:
Quinoline compounds have been reported to possess various biological activities including:

  • Antimicrobial : Effective against bacteria and fungi.
  • Antiviral : Potential activity against viral infections.
  • Anti-inflammatory : May reduce inflammatory responses in various conditions .

Synthesis and Chemical Properties

Synthesis Techniques:
The synthesis of 3-(2-Quinolin-2-yl-vinyl)-phenol can be achieved through various chemical reactions including palladium-catalyzed coupling reactions which allow for high yields and selectivity . The ability to modify its structure further enhances its applicability across different therapeutic areas.

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

3-(2-quinolin-2-ylethenyl)phenol

InChI

InChI=1S/C17H13NO/c19-16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12,19H

InChI Key

RZENAZZCHMPRHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2-methoxyethoxy)-methoxy-3-(2-quinolin-2-yl-vinyl)-benzene (120 mg, 0.35 mmol, example 16) is added p-toluene sulphonic acid monohydrate. (74 mg, 0.39 mmol). The resulting solution is heated to 60° C. and stirred at this temperature for 4 h. The reaction mixture is then cooled, concentrated and the residue taken up in dichloromethane. This solution is washed with sat. NaHCO3 solution, dried over MgSO4 then concentrated to give the title compound as a solid. MS (ESI) 248 (M+H)+.
Name
1-(2-methoxyethoxy)-methoxy-3-(2-quinolin-2-yl-vinyl)-benzene
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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